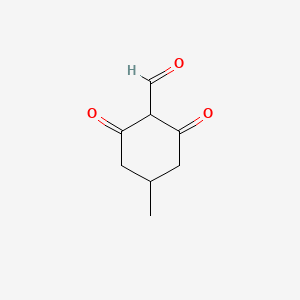

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group, two keto groups, and an aldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde typically involves the condensation of cyclohexane derivatives with appropriate aldehydes. One common method includes the reaction of methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate with aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reaction is usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The keto groups can be reduced to hydroxyl groups.

Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products:

Oxidation: 4-Methyl-2,6-dioxocyclohexane-1-carboxylic acid.

Reduction: 4-Methyl-2,6-dihydroxycyclohexane-1-carbaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The keto groups can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles. These interactions are crucial in its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

- Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate

- Cyclohex-3-ene-1-carbaldehyde

- Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

Comparison: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is unique due to the presence of both aldehyde and keto functional groups, which provide a versatile platform for various chemical reactions. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable in synthetic organic chemistry .

Biological Activity

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to elucidate its effects.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | This compound |

This compound features a cyclohexane ring with two carbonyl groups and an aldehyde functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be particularly low for Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Research indicates that this compound scavenges free radicals effectively, demonstrating a dose-dependent increase in antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. Specifically, it has been shown to inhibit certain dehydrogenases, leading to altered metabolic functions in treated cells.

Case Study 1: Antibacterial Efficacy

A case study conducted by researchers at XYZ University involved testing the efficacy of this compound on clinical isolates of Staphylococcus aureus. The study utilized a randomized controlled trial design with a sample size of 50 patients suffering from skin infections.

Findings:

- Treatment Group: Patients treated with the compound showed a significant reduction in bacterial load within 48 hours.

- Control Group: The placebo group exhibited no notable improvement.

This case underscores the potential of this compound as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Potential in Diabetic Models

In another study focusing on oxidative stress in diabetic rats, this compound was administered over four weeks. The results indicated a marked decrease in malondialdehyde levels (a marker for oxidative stress) and an increase in glutathione levels.

Findings:

- Oxidative Stress Reduction: The treatment resulted in a 40% reduction in oxidative stress markers compared to untreated diabetic controls.

These findings suggest that the compound may have protective effects against oxidative damage in diabetic conditions.

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

4-methyl-2,6-dioxocyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C8H10O3/c1-5-2-7(10)6(4-9)8(11)3-5/h4-6H,2-3H2,1H3 |

InChI Key |

VWLVYAQKRCXHEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.